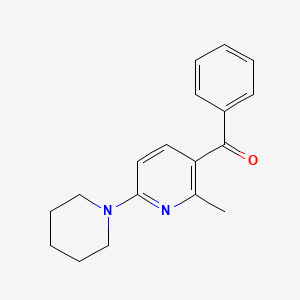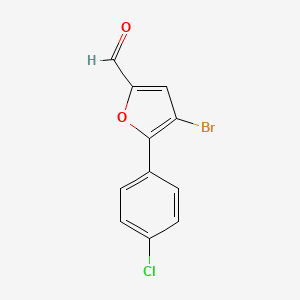
4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom at the 4-position and a 4-chlorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 5-(4-chlorophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively introduces a bromine atom at the 4-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in a solvent like ethanol.
Major Products Formed
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of 4-Bromo-5-(4-chlorophenyl)furan-2-carboxylic acid.
Reduction: Formation of 4-Bromo-5-(4-chlorophenyl)furan-2-methanol.
Scientific Research Applications
4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral and anticancer activities.
Materials Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The furan ring and the substituents can influence its binding affinity and specificity towards these targets. Molecular docking studies and density-functional theory (DFT) analyses can provide insights into its binding mechanisms and non-bonding interactions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde: Similar structure but with different substitution pattern.
4-Bromo-5-methyl-furan-2-carbaldehyde: Similar furan ring but with a methyl group instead of a chlorophenyl group.
Uniqueness
4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde is unique due to the specific combination of bromine and chlorophenyl substituents on the furan ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H6BrClO2 |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
4-bromo-5-(4-chlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO2/c12-10-5-9(6-14)15-11(10)7-1-3-8(13)4-2-7/h1-6H |
InChI Key |
DHBYGOBMCJEKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(O2)C=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)



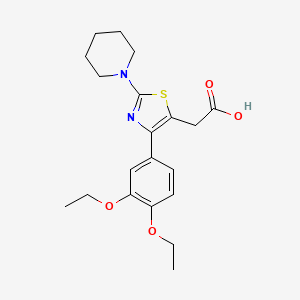
![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)
![(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one](/img/structure/B11797621.png)

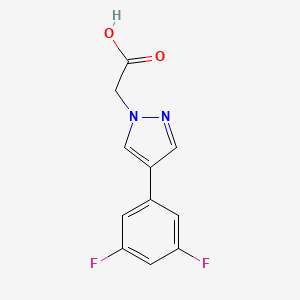
![4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11797643.png)
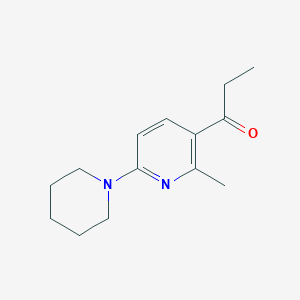
![4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B11797648.png)
